Conformational Flexibility: m-Anisaldehyde Exhibits Four Stable Conformers vs. Two for p-Anisaldehyde
Density functional theory (DFT) calculations at the B3LYP/6-311++G** level reveal that m-anisaldehyde possesses four stable conformers at room temperature, while its para-isomer, p-anisaldehyde, contains only two [1]. This increased conformational flexibility in m-anisaldehyde arises from the meta-methoxy substitution, which reduces rotational symmetry and allows more low-energy conformations compared to the para-substituted analog [2]. The equilibrium between all conformers is readily accessible at room temperature, as confirmed by experimental UV-Vis and 13C NMR spectra [1].
| Evidence Dimension | Number of stable conformers at room temperature |
|---|---|
| Target Compound Data | 4 conformers |
| Comparator Or Baseline | p-Anisaldehyde: 2 conformers |
| Quantified Difference | 2-fold higher number of stable conformers |
| Conditions | DFT calculations at B3LYP/6-311++G** level, room temperature, gas phase |
Why This Matters
This conformational complexity influences the compound's spectroscopic signatures and molecular recognition in biological systems, making m-anisaldehyde a distinct entity from p-anisaldehyde for applications requiring specific conformer populations or dynamic behavior.
- [1] Awasthi, A., et al. (2017). Structural and spectroscopic (UV–Vis, IR, Raman, and NMR) characteristics of anisaldehydes that are flavoring food additives: A density functional study in comparison with experiments. Journal of Molecular Structure, 1128, 590-605. DOI: 10.1016/j.molstruc.2016.09.019 View Source
- [2] Awasthi, A., et al. (2017). Structural and spectroscopic (UV–Vis, IR, Raman, and NMR) characteristics of anisaldehydes that are flavoring food additives: A density functional study in comparison with experiments. Journal of Molecular Structure, 1128, 590-605. DOI: 10.1016/j.molstruc.2016.09.019 View Source
